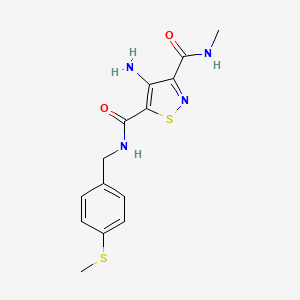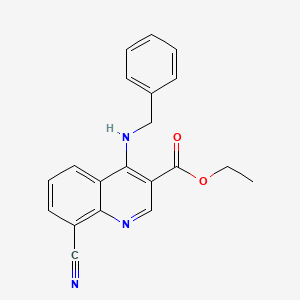![molecular formula C16H15N3S2 B2485368 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 477869-75-3](/img/structure/B2485368.png)
5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. Thiophene rings are aromatic and are often found in biologically active compounds . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often used in medicinal chemistry due to its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and 1,2,4-triazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and 1,2,4-triazole rings might affect its solubility, stability, and reactivity .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Specifically, a series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized. Among these, compound 2g (5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3′,5′-bis(trifluoromethyl)phenyl)amide) exhibited both outstanding cytotoxicity and NF-κB inhibitory activity . NF-κB is a transcription factor associated with cancer progression, and inhibiting its activity can be therapeutically beneficial.
- NF-κB plays a crucial role in inflammation, immune response, and cell survival. Compounds derived from this naphthofuran scaffold have shown inhibitory activity against NF-κB, making them potential candidates for managing inflammatory diseases and cancer .
- The novel analogs synthesized based on this compound have been investigated for their drug-like properties. Researchers have explored modifications to enhance their efficacy, bioavailability, and safety profiles .
- Naphthofurans are considered privileged structural motifs due to their diverse biological activities. This compound contributes to this class and may serve as a valuable scaffold for designing new drugs .
- Researchers have developed synthetic strategies to access naphthofurans, including this compound. Understanding its synthesis pathways can aid in further exploration and optimization .
Anticancer Agents
Inhibition of NF-κB Activity
Drug Development
Privileged Structural Motif
Synthetic Strategies and Applications
Mechanism of Action
Target of Action
The primary target of this compound is hydrazine . Hydrazine is a highly reactive base and reducing agent used in many industrial and medical applications. In biological systems, hydrazine can affect various biochemical pathways and has been linked to liver and lung damage, seizures, and even coma when exposure is high .
Mode of Action
The compound interacts with its target, hydrazine, through a unique recognition mechanism. This mechanism is based on a hydrazine-triggered addition–cyclisation-retro aldol . This interaction leads to a significant change in the emission signal ratio of the compound, indicating a strong interaction between the compound and hydrazine .
Biochemical Pathways
redox reactions and cellular respiration . Hydrazine is a strong reducing agent that can affect the redox state of cells and disrupt normal cellular functions .
Result of Action
The result of the compound’s action is a large emission signal ratio variation, with more than a 40-fold enhancement in the presence of hydrazine under neutral conditions . This indicates that the compound may be used as a fluorescent probe for detecting hydrazine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits a low detection limit for hydrazine, is applicable to the physiological pH range (3–12), and shows a broad linear response range for hydrazine concentrations . These properties suggest that the compound can function effectively in a variety of biological and environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-2-19-15(17-18-16(19)20)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPSQDNCDMMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2485285.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2485287.png)
![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)
![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

